4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline
CAS No.: 2549052-10-8
VCID: VC11810096
Molecular Formula: C19H19N5
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
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Description |
The compound 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline is a complex organic molecule characterized by its unique structural features, which include a quinazoline ring linked to an octahydropyrrolo[3,4-b]pyrrole moiety and a pyridinyl group. This combination of functional groups suggests potential interactions with biological targets, making it of interest in medicinal chemistry and drug development. Synthesis and Potential ApplicationsThe synthesis of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline likely involves multi-step organic synthesis techniques. Given its structural complexity and the presence of bioactive moieties, this compound could have applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Biological Activity and Research FindingsWhile specific biological activity data for 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline are not readily available, compounds with similar structural motifs have shown potential in various therapeutic areas. For instance, quinazoline derivatives are known for their anticancer and antiviral properties, while octahydropyrrolo[3,4-b]pyrrole-based compounds may interact with histamine receptors, influencing allergic reactions and neurotransmission. Comparative Analysis with Similar Compounds
Future Research DirectionsFurther research on 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline should focus on its interaction with biological targets, such as histamine receptors or other enzymes involved in disease pathways. Molecular modeling techniques, like CoMFA and CoMSIA, could be employed to predict its biological activity and guide the design of analogs with improved potency or selectivity . |
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CAS No. | 2549052-10-8 | ||||||||||||||||
Product Name | 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]quinazoline | ||||||||||||||||
Molecular Formula | C19H19N5 | ||||||||||||||||
Molecular Weight | 317.4 g/mol | ||||||||||||||||
IUPAC Name | 4-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)quinazoline | ||||||||||||||||
Standard InChI | InChI=1S/C19H19N5/c1-2-6-16-15(5-1)19(22-13-21-16)24-10-8-14-11-23(12-17(14)24)18-7-3-4-9-20-18/h1-7,9,13-14,17H,8,10-12H2 | ||||||||||||||||
Standard InChIKey | CTPAVHZJYVPEPI-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54 | ||||||||||||||||
Canonical SMILES | C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=NC5=CC=CC=C54 | ||||||||||||||||
PubChem Compound | 154582858 | ||||||||||||||||
Last Modified | Nov 23 2023 |
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